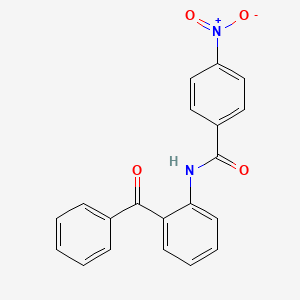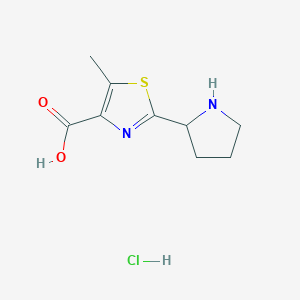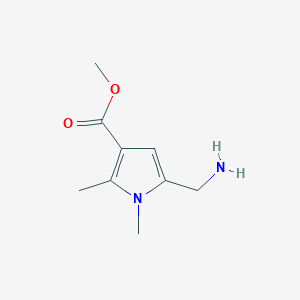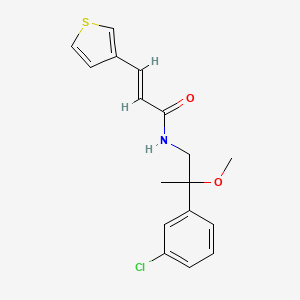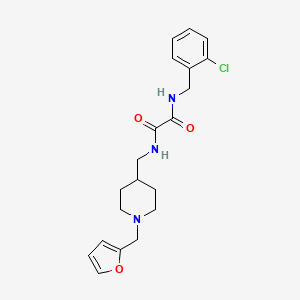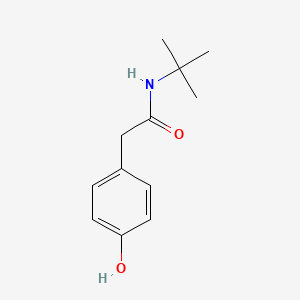![molecular formula C16H27NO6 B2528574 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid CAS No. 1989659-17-7](/img/structure/B2528574.png)
1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives is described in the papers. For instance, the asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates is achieved using a chiral phosphoric acid catalyst, starting from 3-vinyl indoles with imino esters . This method could potentially be adapted for the synthesis of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid by altering the starting materials and reaction conditions. Additionally, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is accomplished through a four-step process involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, starting from piperidin-4-ylmethanol . This synthetic route could offer insights into the synthesis of the bis[(tert-butoxy)carbonyl] functionalized piperidine compounds.
Molecular Structure Analysis
The molecular structure of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid would likely feature a piperidine ring with tert-butoxycarbonyl (Boc) protecting groups and a carboxylic acid functionality. The papers do not directly analyze this molecule, but the bisindole-piperidine-amino acid hybrids synthesized in paper are experimentally and computationally analyzed for their stereochemistry, which could be relevant for understanding the stereochemical aspects of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Chemical Properties
1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is utilized in asymmetric syntheses of complex organic compounds. Research by Xue et al. (2002) describes the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid derivatives, starting from L-aspartic acid beta-tert-butyl ester, leading to enantiomerically pure compounds via a series of steps including tribenzylation, alkylation, hydroboration, oxidation, and ring closure via reductive amination. These processes highlight the compound's utility in producing optically pure substances, crucial for pharmaceutical applications and the study of bioactive molecules (Xue et al., 2002).
Catalytic and Ligand Applications
In another study, Dönges et al. (2014) explored the use of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes as catalysts for oxidative cyclization of alkenols by tert-butyl hydroperoxide (TBHP). This research demonstrates the potential of derivatives of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid in catalysis, providing insights into their effectiveness in facilitating chemical reactions, such as oxidative cyclization, which is vital for the synthesis of cyclic organic structures (Dönges et al., 2014).
Synthesis of Enantiopure Derivatives
Further, Marin et al. (2004) detailed the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. This research exemplifies the role of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid derivatives in the synthesis of biologically significant molecules, showcasing the versatility of this compound in enabling the production of enantiopure derivatives used in medicinal chemistry (Marin et al., 2004).
Propiedades
IUPAC Name |
1,6-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-8-7-10(12(18)19)9-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFHYYHMRANMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

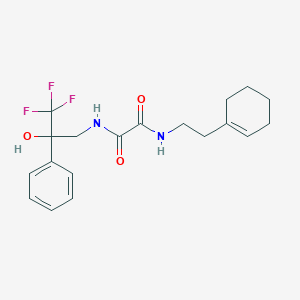
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)
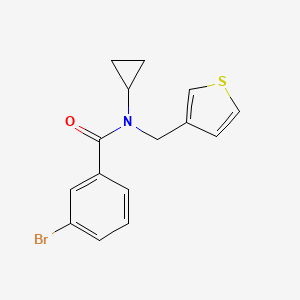
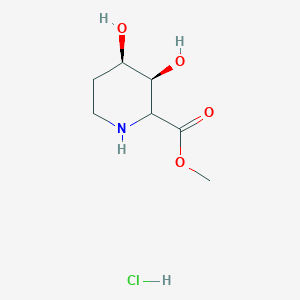

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)
![5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2528503.png)
